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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general

experimental protocols relevant to the characterization of 3-Amino-2-methoxy-6-picoline (also

known as 2-methoxy-6-methylpyridin-3-amine). While a complete, experimentally verified

dataset for this specific molecule is not readily available in the reviewed literature, this guide

offers valuable reference information based on closely related compounds and standard

analytical techniques.

Physicochemical Properties
Basic physicochemical properties of 3-Amino-2-methoxy-6-picoline are summarized in the

table below. This information is primarily derived from computational predictions and supplier

data.
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Property Value Source

Molecular Formula C₇H₁₀N₂O PubChem[1]

Molecular Weight 138.17 g/mol PubChem[1]

CAS Number 186413-79-6 ChemicalBook[2]

Appearance Brown liquid CymitQuimica[3]

Boiling Point
246.7 °C at 760 mmHg

(Predicted)
N/A

Density 1.103 g/cm³ (Predicted) N/A

Spectroscopic Data (Reference Compound)
Detailed experimental spectroscopic data for 3-Amino-2-methoxy-6-picoline is not available

in the public domain. However, ¹H NMR data has been reported for its positional isomer, 6-

Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9). This information is presented for

reference.

¹H NMR Data of 6-Methoxy-2-methylpyridin-3-amine
Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Proposed)

6.9 d 1H Pyridine-H

6.4 d 1H Pyridine-H

3.8 s 3H Methoxy (-OCH₃)

2.33 s 3H Methyl (-CH₃)

Solvent: CDCl₃

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS

data for aminopyridine derivatives like 3-Amino-2-methoxy-6-picoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The

choice of solvent should be based on the sample's solubility and the desired chemical shift

window.

Transfer the solution to a 5 mm NMR tube.

If quantitative analysis is required, a known amount of an internal standard (e.g.,

tetramethylsilane - TMS) can be added.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is

standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

generally required due to the lower natural abundance and smaller gyromagnetic ratio of the

¹³C nucleus.

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the

complete assignment of proton and carbon signals by identifying spin-spin couplings and

through-bond correlations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

3-Amino-2-methoxy-6-picoline Deuterated Solvent NMR Tube NMR Spectrometer

¹H NMR
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Fig. 1: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

KBr Pellet: For solid samples, a small amount of the sample is ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the

ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the spectrometer, and the sample spectrum is recorded.
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The instrument software automatically subtracts the background from the sample spectrum

to produce the final IR spectrum. The data is typically collected over a range of 4000-400

cm⁻¹.

Sample Preparation

Data Acquisition Data Analysis

Sample Thin Film / KBr Pellet / ATR FTIR Spectrometer Background Scan

Sample Scan IR Spectrum
Background Subtraction

Peak Identification

Click to download full resolution via product page

Fig. 2: General workflow for IR analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and

to study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,

Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (typically in the µg/mL to ng/mL range). The solution is then directly infused

into the mass spectrometer.

EI: For volatile samples, the sample can be introduced via a gas chromatography (GC-MS)

system or a direct insertion probe.

Data Acquisition:
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The sample is introduced into the ionization source, where molecules are converted into gas-

phase ions.

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by

the mass analyzer.

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a

specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.

Sample Solution

Ionization Source (ESI/EI)

Mass Analyzer

Detector

Mass Spectrum

Data Analysis (MW, Fragmentation)

Click to download full resolution via product page

Fig. 3: General workflow for MS analysis.
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Conclusion
This technical guide provides a framework for the spectroscopic characterization of 3-Amino-2-
methoxy-6-picoline. While specific experimental data for this compound remains elusive in the

public domain, the provided protocols for NMR, IR, and MS, along with the reference data for a

closely related isomer, offer a solid starting point for researchers. It is recommended that any

future work on this compound includes a thorough spectroscopic characterization to contribute

to the public body of scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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